4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile
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Overview
Description
4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile is a heterocyclic organic compound that contains a pyrrole ring with a methyl group and a nitrile group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of a catalytic amount of iron (III) chloride . Another method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amine-substituted pyrroles.
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block
Properties
CAS No. |
90036-35-4 |
---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
4-methyl-3,4-dihydro-2H-pyrrole-5-carbonitrile |
InChI |
InChI=1S/C6H8N2/c1-5-2-3-8-6(5)4-7/h5H,2-3H2,1H3 |
InChI Key |
QYYMYTUPFFGSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN=C1C#N |
Origin of Product |
United States |
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